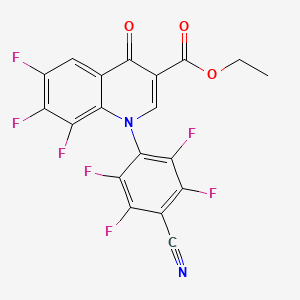
STAT3 抑制剂 VII
描述
STAT3 Inhibitor VII is a small molecule compound designed to inhibit the activity of Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell growth, survival, and differentiation. It is known to be constitutively activated in many cancers, making it a significant target for cancer therapy .
科学研究应用
STAT3 Inhibitor VII has a wide range of scientific research applications, including:
作用机制
Target of Action
The primary target of STAT3 Inhibitor VII is the Signal Transducer and Activator of Transcription 3 (STAT3), a transcriptional factor . STAT3 is known to play a crucial role in the initiation and progression of cancer, as it is constitutively activated in a significant percentage of different malignancies . It modulates a wide range of genes by relaying extracellular signals from the plasma membrane to the nucleus in response to peptide hormone binding .
Mode of Action
STAT3 Inhibitor VII is a cell-permeable dihydroquinoline compound that potently and specifically inhibits cellular JAK1/JAK2/TYK2/STAT3 activation . It inhibits the transcription of STAT3 target genes . The canonical signal transduction by STAT3 is initiated by the recruitment of STAT3 to ligand-activated membrane receptor complexes leading to a key phosphorylation event on Y705 . This induces a configuration change leading to tail-to-tail dimerization mediated by reciprocal SH2/pY705-peptide ligand interactions .
Biochemical Pathways
The active dimer of STAT3 accumulates in the nucleus, where it binds to promoters and transcriptionally regulates a large number of target genes encoding proteins involved in cell survival, cell cycle progression, homeostasis, and inflammation . Hyperphosphorylation of STAT3 can occur through a variety of mechanisms, including unregulated autocrine and paracrine secretion of cytokines and growth hormones .
Pharmacokinetics
The compound is known to be cell-permeable , which suggests it can readily cross cell membranes and reach its target within cells.
Result of Action
The inhibition of STAT3 by STAT3 Inhibitor VII leads to a decrease in the transcription of STAT3 target genes . This can disrupt the processes of cell survival, cell cycle progression, homeostasis, and inflammation , potentially leading to the suppression of cancer progression.
Action Environment
It’s known that the intensity and duration of stat3 activation in the cell are closely tied to receptor activation in response to extracellular stimuli .
生化分析
Biochemical Properties
STAT3 Inhibitor VII interacts with key enzymes and proteins involved in the JAK/STAT signaling pathway . It inhibits the phosphorylation of STAT3 on Y705, which in turn induces a configuration change leading to tail-to-tail dimerization mediated by reciprocal SH2/pY705-peptide ligand interactions . This inhibition of STAT3 activation disrupts the transcription of a large number of target genes encoding proteins involved in cell survival, cell cycle progression, homeostasis, and inflammation .
Cellular Effects
STAT3 Inhibitor VII has significant effects on various types of cells and cellular processes. It inhibits the transcription of STAT3 target genes, thereby influencing cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism . The inhibitor exhibits little effects against pathways involved in Akt/mTOR, Erk1/2, or STAT5 activation .
Molecular Mechanism
The molecular mechanism of action of STAT3 Inhibitor VII involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It specifically inhibits cellular JAK1/JAK2/TYK2/STAT3 activation, thereby disrupting the transcription of STAT3 target genes .
Dosage Effects in Animal Models
The effects of STAT3 Inhibitor VII vary with different dosages in animal models . For instance, in a mouse model of endometriosis, a dosage of 80 mg/kg of STAT3 Inhibitor VII was administered orally three times per week . The lesion areas were significantly reduced at weeks 2 and 3 compared with week 1 .
Metabolic Pathways
STAT3 Inhibitor VII is involved in the JAK/STAT signaling pathway . It interacts with key enzymes and proteins in this pathway, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
It is known that the active dimer of STAT3, which is inhibited by STAT3 Inhibitor VII, accumulates in the nucleus .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of STAT3 Inhibitor VII involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to enhance the compound’s inhibitory activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of STAT3 Inhibitor VII involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and reproducibility .
化学反应分析
Types of Reactions
STAT3 Inhibitor VII undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to increase the compound’s polarity and reactivity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify the compound’s electronic properties.
Substitution: Replacement of specific functional groups with others to enhance the compound’s activity and selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions are typically derivatives of STAT3 Inhibitor VII with enhanced inhibitory activity and improved pharmacokinetic properties .
相似化合物的比较
Similar Compounds
BBI608: A STAT3 inhibitor that has advanced into phase III clinical trials for cancer treatment.
Pyrimethamine: An antiparasitic drug that also inhibits STAT3 activity.
Simvastatin: An HMG-CoA inhibitor that has been repurposed to inhibit STAT3.
Uniqueness
STAT3 Inhibitor VII is unique in its ability to selectively bind to the SH2 domain of STAT3, thereby preventing its dimerization and nuclear translocation. This selective inhibition results in potent antitumor activity with minimal off-target effects .
属性
IUPAC Name |
ethyl 1-(4-cyano-2,3,5,6-tetrafluorophenyl)-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H7F7N2O3/c1-2-31-19(30)8-5-28(16-6(18(8)29)3-9(20)12(23)15(16)26)17-13(24)10(21)7(4-27)11(22)14(17)25/h3,5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEBLBGFGWQSRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)F)C3=C(C(=C(C(=C3F)F)C#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H7F7N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


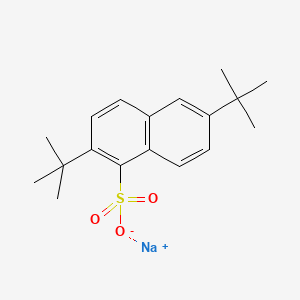
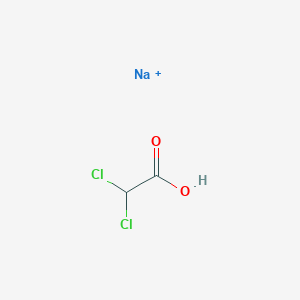
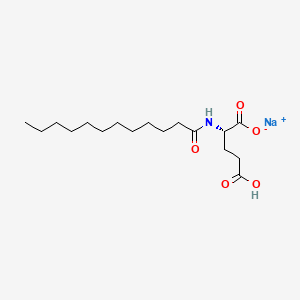


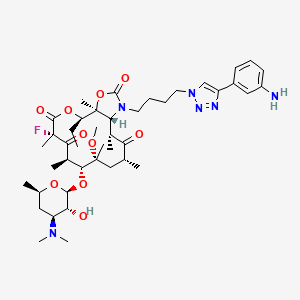
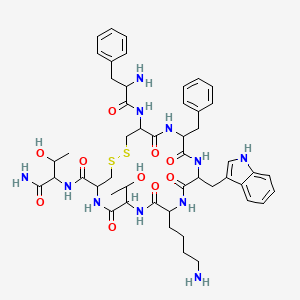
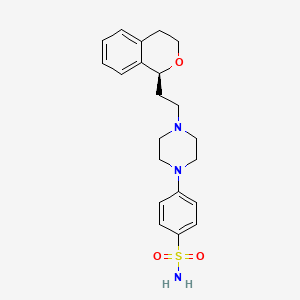
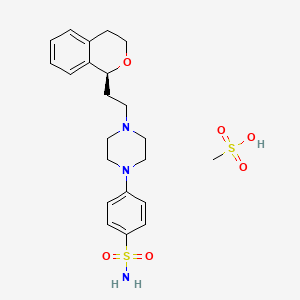
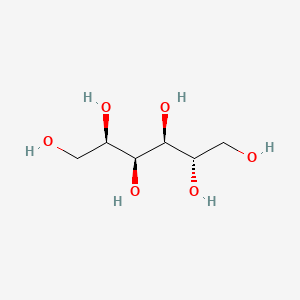
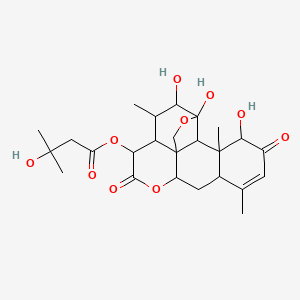
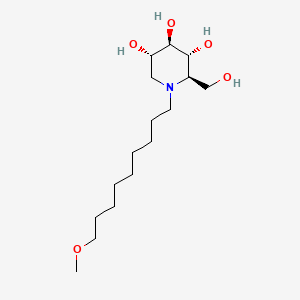
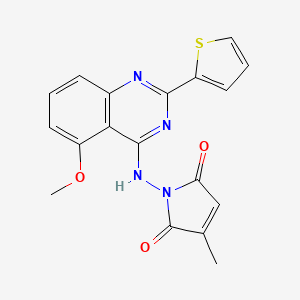
![[(2R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1,3-dioxolan-2-yl]methanol](/img/structure/B1681062.png)
